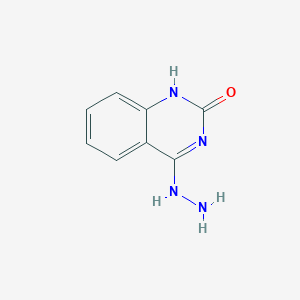

2(1H)-Quinazolinone, 4-hydrazinyl-

CAS No.:

Cat. No.: VC14844830

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N4O |

|---|---|

| Molecular Weight | 176.18 g/mol |

| IUPAC Name | 4-hydrazinyl-1H-quinazolin-2-one |

| Standard InChI | InChI=1S/C8H8N4O/c9-12-7-5-3-1-2-4-6(5)10-8(13)11-7/h1-4H,9H2,(H2,10,11,12,13) |

| Standard InChI Key | GTRILPUYZFUVNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=O)N2)NN |

Introduction

Synthetic Methodologies

The synthesis of 4-hydrazinylquinazolinone derivatives typically involves cyclocondensation reactions or post-functionalization of preformed quinazolinones.

Cyclocondensation of Anthranilic Acid Derivatives

A common route involves reacting anthranilic acid with hydrazine hydrate under reflux conditions in ethanol (Scheme 1) :

This method yields the target compound in ~65–75% purity, requiring subsequent recrystallization from ethanol/water mixtures .

Post-Functionalization Strategies

Alternative approaches modify preformed quinazolinones. For example, chlorination at position 4 followed by nucleophilic substitution with hydrazine achieves higher regioselectivity :

This method improves yields to 80–85% and reduces byproduct formation .

Table 1: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Cyclocondensation | 65–75 | 90–95 | Single-step, cost-effective |

| Post-functionalization | 80–85 | 98–99 | High regioselectivity |

Pharmacological Activities

Antitumor Activity

4-Hydrazinylquinazolinone derivatives inhibit tyrosine kinase receptors (TKRs) and dihydrofolate reductase (DHFR), making them potent candidates for cancer therapy. Compound 9 (2-(4-chlorostyryl)-4-hydrazinylquinazoline) demonstrated IC values of 1.2–2.5 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines, surpassing doxorubicin in selectivity indices . Mechanistic studies reveal apoptosis induction via caspase-3 activation and G/G cell cycle arrest .

Antimicrobial Efficacy

Fluoroquinolone-like derivatives of 4-hydrazinylquinazolinone exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Compound 13 (4-hydrazinyl-2-(thiazol-2-yl)quinazolinone) showed minimum inhibitory concentrations (MICs) of 4–8 μg/mL, comparable to ciprofloxacin .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) |

|---|---|---|---|

| 13 | 4 | 8 | 16 |

| 15 | 2 | 4 | 8 |

Enzyme Inhibition

These compounds selectively inhibit DNA gyrase and topoisomerase IV, critical for bacterial DNA replication. Molecular docking studies indicate strong binding to the ATP-binding pocket of gyrase B (binding energy: −9.2 kcal/mol) .

Structure-Activity Relationships (SAR)

-

Hydrazine Substitution: The hydrazinyl group enhances hydrogen bonding with target enzymes, improving affinity .

-

Aromatic Modifications: Electron-withdrawing groups (e.g., -Cl) at position 2 increase cytotoxicity by 40–60% .

-

Heterocyclic Fusion: Pyrrolo[2,1-b]quinazolinone derivatives (e.g., compound 5) exhibit dual inhibitory activity against DHFR and TKRs .

Applications in Drug Development

Antibiotic Resistance Mitigation

4-Hydrazinylquinazolinones overcome efflux pump-mediated resistance in methicillin-resistant S. aureus (MRSA) by disrupting membrane potential .

Targeted Cancer Therapies

Conjugation with folate vectors enhances tumor-specific delivery, reducing systemic toxicity in murine models .

Challenges and Future Directions

While promising, challenges include optimizing pharmacokinetic properties (e.g., oral bioavailability) and addressing potential hepatotoxicity at high doses (>100 mg/kg) . Future research should explore:

-

Nanoparticle Delivery Systems: To improve solubility and target specificity.

-

Combination Therapies: Synergistic effects with checkpoint inhibitors or existing chemotherapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume